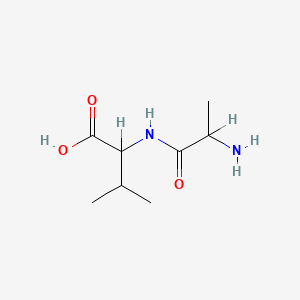

dl-Alanyl-dl-valine

Description

Conceptual Framework of Dipeptide Research

The conceptual framework of dipeptide research is rooted in understanding the interplay between amino acid sequence, peptide bond characteristics, and the resulting molecular properties and behavior. Key areas of investigation include the thermodynamics of peptide bond formation and hydrolysis, the conformational preferences influenced by side-chain interactions and the peptide backbone, and the chemical reactivity of the terminal amino and carboxyl groups, as well as reactive functional groups within the side chains. Spectroscopic techniques, such as NMR and mass spectrometry, are vital tools for elucidating dipeptide structures and dynamics researchgate.netnih.gov. Computational methods, including molecular mechanics and quantum chemistry calculations, are also extensively used to predict and analyze dipeptide conformations and interactions asianpubs.org. Furthermore, dipeptide research explores their interactions with other molecules, such as metal ions, lipids, and proteins, which is essential for understanding their roles in biological systems and potential applications researchgate.net. The study of dipeptides also extends to their behavior in different environments, including aqueous solutions and interfaces, and their self-assembly properties.

Significance of dl-Alanyl-dl-Valine (B162794) in Academic Investigations

This compound (Ala-Val) is a dipeptide composed of the amino acids alanine (B10760859) and valine. Its significance in academic investigations stems from its relatively simple structure, which makes it a valuable model system for studying the fundamental properties of peptide bonds and the influence of aliphatic side chains on dipeptide behavior. As a racemic mixture (indicated by "dl"), it presents opportunities to study the properties and separation of diastereoisomers, which can have different physical and biological characteristics researchgate.net.

Academic research involving this compound has explored various aspects, including its physical and chemical properties. Studies have investigated its sublimation behavior using techniques like electron ionization mass spectrometry combined with Knudsen effusion to determine thermodynamic properties such as enthalpies of sublimation researchgate.net. The sublimation enthalpy of dipeptides is known to increase with an increase in the side hydrocarbon radical researchgate.net.

Furthermore, this compound has been utilized in studies investigating the interaction of dipeptides with other substances. For instance, research has examined the acceptor activity of various dipeptides, including glycyl-DL-valine and DL-alanyl-DL-norvaline, in enzymatic reactions involving γ-glutamyl transpeptidase ilsl.br. While glycyl-DL-valine showed acceptor activity, this compound was not explicitly listed with activity in one study ilsl.br.

The compound has also been used in chromatographic studies aimed at developing methods for the separation of enantiomers and diastereomers. Investigations into enantiomeric separations of fluorenylmethoxycarbonyl (FMOC) amino acids and peptides by high-performance liquid chromatography have included dipeptides, highlighting the importance of the dipeptide structure in chiral recognition mst.edu.

Research findings related to this compound contribute to the broader understanding of peptide chemistry, including structure-property relationships and interactions with enzymes and chromatographic stationary phases. While specific detailed research findings solely focused on this compound in isolation are less abundant compared to studies on its individual enantiomers or other dipeptides, its inclusion in various academic investigations underscores its utility as a representative aliphatic dipeptide for fundamental studies.

Some physical properties of this compound have been reported, which are crucial for its handling and application in research. These include its molecular weight and solubility characteristics nih.govglpbio.com.

| Property | Value | Source |

| Molecular Formula | C8H16N2O3 | nih.gov |

| Molecular Weight | 188.22 g/mol | nih.gov |

| Appearance | White to Almost white powder to crystal | tcichemicals.comtcichemicals.com |

| CAS Number | 1999-46-8 | nih.govglpbio.comtcichemicals.com |

| PubChem CID | 137276 | nih.gov |

The synthesis of dipeptides like this compound can be achieved through various chemical and enzymatic methods, which are also subjects of academic research researchgate.netacs.org. The preparation of racemic mixtures often involves the reaction of protected amino acids followed by deprotection, or the enzymatic synthesis using enzymes that can act on racemic substrates researchgate.net.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWMQSWFLXEGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941964 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-46-8, 3303-45-5, 3303-46-6 | |

| Record name | DL-Ala-DL-Val | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylvaline (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1999-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for Dl Alanyl Dl Valine

Chemical Synthesis Pathways

Chemical synthesis of peptides, including dipeptides like dl-alanyl-dl-valine (B162794), typically involves coupling reactions between appropriately protected amino acid derivatives.

Racemic Mixture Synthesis Strategies

The synthesis of a racemic dipeptide like this compound inherently involves starting with or generating racemic mixtures of the constituent amino acids, dl-alanine (B559559) and dl-valine (B559544), or employing synthetic routes that lead to a racemic product. Racemic amino acids can be synthesized through methods like the Strecker synthesis. science.gov When synthesizing a dipeptide from racemic amino acids using standard chemical coupling methods without stereochemical control, a mixture of all possible diastereomers (L-L, D-D, L-D, D-L) is generally obtained.

Precursor Amino Acid Derivatization for Dipeptide Formation

Amino acid derivatization is a crucial aspect of chemical peptide synthesis. To control the formation of the peptide bond, one functional group on each amino acid is typically protected. For instance, the amino group of one amino acid (e.g., alanine) might be protected, while the carboxyl group of the other amino acid (e.g., valine) is protected, or vice versa. Common amino-protecting groups include the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comresearchgate.net Carboxyl groups can be protected as esters (e.g., methyl or benzyl (B1604629) esters). masterorganicchemistry.com

The protected amino acids are then coupled using coupling reagents that facilitate the formation of the amide (peptide) bond. Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are commonly used for this purpose, often in conjunction with additives like N-hydroxybenzotriazole (HOBt) or ethyl 2-oxime cyanoacetate (B8463686) (OxymaPure) to suppress racemization and improve coupling efficiency. highfine.com

A general scheme for dipeptide synthesis using protecting groups involves:

Protection of the amino group of the first amino acid (N-terminal).

Protection of the carboxyl group of the second amino acid (C-terminal).

Coupling of the protected amino acids using a coupling agent.

Deprotection of the desired functional groups to yield the dipeptide.

For the synthesis of this compound, one could, for example, react N-protected dl-alanine with dl-valine methyl ester, followed by deprotection of the N-terminus and the methyl ester.

Solid-Phase Synthesis Techniques and Adaptations

Solid-phase peptide synthesis (SPPS), introduced by Merrifield, revolutionized peptide synthesis by allowing the peptide chain to be built stepwise while anchored to an insoluble solid support (resin). researchgate.netnih.gov This approach simplifies purification, as excess reagents and by-products can be removed by washing the resin. SPPS typically proceeds from the C-terminus to the N-terminus.

For the synthesis of a dipeptide like this compound using SPPS, the C-terminal amino acid (valine) would be attached to the resin first, usually via its carboxyl group. Then, the N-protected alanine (B10760859) is coupled to the resin-bound valine. After peptide bond formation, the N-protecting group is removed, and the dipeptide is cleaved from the resin. SPPS can be adapted for the synthesis of dipeptides, although it is more commonly used for longer peptides. nih.gov The use of Fmoc-protected amino acids is prevalent in SPPS due to the mild basic conditions required for deprotection, which are compatible with a wide range of functional groups. researchgate.net

While SPPS offers advantages in terms of handling and purification, challenges can arise with "difficult sequences" that are prone to aggregation, particularly those containing hydrophobic or β-branched amino acids like alanine and valine. nih.gov Adaptations in resin type, solvents, and coupling conditions may be necessary to optimize the synthesis of such sequences.

Enzymatic and Biocatalytic Approaches to Dipeptide Construction

Enzymatic and biocatalytic methods offer alternative, often more environmentally friendly and selective, routes to peptide synthesis compared to traditional chemical methods.

Enzyme-Mediated Peptide Bond Formation

Enzymes, particularly proteases, can catalyze peptide bond formation under appropriate conditions, often by reversing the hydrolysis reaction they typically catalyze. rsc.org Nonribosomal peptide synthetases (NRPSs) are another class of enzymes that synthesize peptides without a ribosomal template, utilizing a thiotemplate mechanism involving adenylation and condensation domains. rsc.org Some enzymes, like DltA, have been shown to catalyze peptide synthesis through a mechanism involving enzymatic formation of an intermediate followed by a chemical acyl transfer. nih.gov Studies have shown that enzymes can mediate the formation of dipeptides, including those containing alanine and valine. nih.govcore.ac.ukresearchgate.net For example, some enzymes can utilize D-amino acids as substrates for dipeptide formation. nih.gov

Microbial Fermentation for Constituent Amino Acids

Microbial fermentation is a major industrial method for producing amino acids like alanine and valine, which are the building blocks of this compound. rite.or.jpnih.gov Various microorganisms, including Escherichia coli and Corynebacterium glutamicum, have been metabolically engineered to improve the yield and productivity of specific amino acids. nih.govexlibrisgroup.comacs.orgasm.org

Fermentation processes can be designed to produce specific enantiomers (L-alanine or L-valine) or racemic mixtures (dl-alanine or dl-valine) depending on the metabolic pathways of the microorganism and the fermentation conditions. For instance, some fermentation routes naturally produce L-alanine, while others can lead to the accumulation of DL-alanine. nih.gov Similarly, Corynebacterium glutamicum is widely used for the fermentative production of L-valine. exlibrisgroup.comacs.orgasm.org

Research efforts in microbial fermentation focus on optimizing strains through metabolic engineering, process control, and the utilization of renewable biomass substrates to enhance amino acid production. rite.or.jpnih.govexlibrisgroup.comacs.org

Optimization of Biocatalytic Reaction Conditions

Optimizing biocatalytic reaction conditions is crucial for maximizing yield, productivity, and selectivity in the synthesis of dipeptides like this compound. Key parameters that influence enzyme activity and stability include pH, temperature, substrate concentration, enzyme concentration, reaction time, and the presence of cofactors or inhibitors. nih.govmdpi.comrsc.org

Research on optimizing biocatalytic reactions for peptide synthesis, while not always specifically focused on this compound, provides general insights into the factors considered. For instance, studies on protease-catalyzed peptide synthesis have investigated the effect of organic media composition and water content on enzyme performance. google.com The reaction temperature is typically in the range of 20-50°C, although some enzymes may be active at temperatures from 0 to 80°C or even higher under specific solvent conditions. google.com

The pH of the reaction medium is another critical factor, as enzyme activity is highly dependent on pH, reflecting the ionization states of amino acid residues in the enzyme's active site and the substrates. nih.govmdpi.com Studies on aminoacylases, for example, have determined optimal pH ranges for both hydrolysis and synthesis reactions, often finding different optima for each direction. nih.gov Enzyme stability across a range of pH values is also assessed to determine suitable operating conditions for prolonged reactions. nih.gov

Substrate and enzyme concentrations also significantly impact reaction kinetics and equilibrium. Higher substrate concentrations can lead to increased reaction rates, but can also cause substrate inhibition or shift the reaction equilibrium in reversible reactions. mdpi.comfrontiersin.org Optimizing the ratio of substrates and enzyme concentration is necessary to achieve high conversion rates and product yields within a reasonable timeframe. frontiersin.org

Detailed research findings on the optimization of biocatalytic conditions for the synthesis of specific dipeptides, such as L-alanyl-L-glutamine or valyl-glycine, highlight the importance of balancing the expression of synthesis modules, managing precursor supply, and considering cofactor regeneration in whole-cell biocatalysis. researchgate.net For in vitro biocatalysis, factors like the choice of buffer, ionic strength, and the presence of stabilizing agents can also play a role in enzyme activity and stability. nih.govoup.com

While specific data tables detailing the optimization of this compound biocatalysis were not extensively found in the search results, the principles applied to the biocatalytic synthesis and optimization of other dipeptides and amino acid derivatives are directly relevant. These principles involve systematic investigation of the effects of varying parameters like temperature, pH, and substrate/enzyme concentrations to determine the conditions that favor product formation. nih.govmdpi.comrsc.org

For example, studies on aminoacylases have shown that optimal pH for hydrolysis might be alkaline, while synthetic activity might be favored at a different pH. nih.gov Temperature optima are also determined, balancing increased reaction rates at higher temperatures with potential enzyme denaturation. nih.gov The stability of the enzyme over time at the chosen reaction temperature and pH is also a key consideration for process feasibility. nih.gov

The optimization process often involves a series of experiments to evaluate the impact of each variable and their potential interactions. This can lead to the identification of specific conditions that maximize the yield and purity of the desired dipeptide.

| Parameter | Typical Range (Biocatalysis) | Potential Impact on Synthesis of this compound |

| Temperature | 20-80°C google.com | Affects enzyme activity and stability. |

| pH | Varies by enzyme nih.govmdpi.com | Impacts enzyme activity and substrate ionization. |

| Substrate Concentration | mM to M range frontiersin.orgoup.com | Influences reaction rate and equilibrium. |

| Enzyme Concentration | µg/mL to mg/mL range nih.govnih.gov | Determines reaction rate. |

| Reaction Time | Hours to Days researchgate.netacs.orgoup.com | Affects overall conversion and yield. |

This table provides a general overview of parameters typically optimized in biocatalytic processes. The specific optimal conditions for the biocatalytic synthesis of this compound would depend on the particular enzyme or enzyme system employed.

Advanced Spectroscopic Characterization and Structural Elucidation of Dl Alanyl Dl Valine

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is a powerful tool for probing the molecular vibrations of a compound, which are directly related to its structure and bonding. These techniques can provide information on the presence of specific functional groups, the conformation of the molecule, and intermolecular interactions such as hydrogen bonding.

Infrared Absorption Spectroscopy for Conformational Analysis

Infrared absorption spectroscopy is widely used to study the conformational preferences of peptides by examining the characteristic absorption bands arising from the peptide backbone (amide bands) and amino acid side chains. Studies on dipeptide zwitterions, including L-alanyl-L-valine (B112474), isolated in matrices like KBr have demonstrated the utility of IR spectroscopy in identifying different molecular conformers. researchgate.net By comparing experimental IR spectra with theoretical predictions from ab initio molecular orbital calculations, researchers can determine the likely structures present. researchgate.netacs.org This approach allows for the identification of small but significant spectral differences between isomeric dipeptides that might not be apparent in standard KBr pellet spectra, providing detailed insights into their solid-state conformations. researchgate.net The conformational sensitivity of amide bands, particularly the amide I band (primarily C=O stretching), makes IR spectroscopy a valuable technique for analyzing the peptide backbone conformation. royalsocietypublishing.orgresearchgate.net

Raman Spectroscopy for Structural Characterization

Raman spectroscopy complements IR spectroscopy by providing information on different molecular vibrations, particularly those involving non-polar bonds or symmetric vibrations that may be weak or absent in IR spectra. Raman spectroscopy has been employed for the structural analysis of peptides and amino acids, including valine and alanine-containing dipeptides. researchgate.netscribd.comresearchgate.netacs.orgchemicalbook.com Studies have shown that Raman spectroscopy can be used to analyze the secondary structure of polypeptides and proteins, with the amide I band in Raman spectra being particularly informative. researchgate.net The depolarization ratio of Raman bands can also provide information about the symmetry of the molecular vibrations and the orientation of chemical groups. researchgate.netresearchgate.net For instance, studies on related dipeptides have shown that side chains, such as those found in valine, can influence the Raman tensor and affect the amide I' depolarization ratio and wavenumber. researchgate.net

Mass Spectrometry Investigations

Mass spectrometry (MS) techniques are essential for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Various ionization techniques coupled with different mass analyzers allow for diverse applications, including the study of sublimation, targeted analysis, and the investigation of molecular interactions.

Electron Ionization Mass Spectrometry for Sublimation Studies

Electron ionization (EI) mass spectrometry, often coupled with techniques like Knudsen effusion, is a method used to study the sublimation behavior of compounds. This technique has been applied to investigate the sublimation of aliphatic dipeptides, including DL-α-alanyl-DL-α-valine (Ala-Val). researchgate.netresearchgate.net EI-MS allows for the identification of the molecular forms present in the gas phase during sublimation and the determination of the temperature range where substances sublime as monomer molecular forms. researchgate.netresearchgate.net Research using this method has enabled the determination of sublimation enthalpies for dipeptides, showing that this property increases with an increase in the size of the side hydrocarbon radical. researchgate.netresearchgate.net The electron ionization mass spectrum of dl-Alanyl-dl-valine (B162794) is available, providing a fragmentation pattern characteristic of the molecule under EI conditions. nist.govnist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) in Targeted Analysis

Electrospray ionization (ESI) mass spectrometry, particularly coupled with tandem mass spectrometry (MS/MS), is a widely used technique for the targeted analysis of polar and thermolabile compounds like peptides. ESI-MS/MS allows for the selection of a precursor ion (the intact molecule or an adduct) and its fragmentation in the gas phase, yielding characteristic fragment ions that can be used for identification and quantification. anaquant.com While specific detailed studies on the targeted analysis of this compound using ESI-MS/MS were not extensively detailed in the search results, the technique is routinely applied to the analysis of amino acids and dipeptides in complex matrices. anaquant.comnih.govresearchgate.net Challenges such as signal suppression due to adduct formation with components in the sample matrix have been noted in the targeted analysis of dipeptides using ESI-MS/MS, highlighting the need for appropriate sample preparation and chromatographic separation. nih.govresearchgate.net

Cross-linking Mass Spectrometry for Peptide Interaction Analysis

Cross-linking mass spectrometry (CX-MS) is a technique primarily used to study protein conformations and protein-protein interactions by covalently linking amino acid residues that are in close spatial proximity. nih.govnih.govresearchgate.net While CX-MS is more commonly applied to larger proteins and protein complexes to map interaction interfaces and gain structural information, the underlying principles of linking amino acid residues are relevant to peptide chemistry. nih.govnih.gov The technique involves reacting a cross-linking reagent with reactive amino acid side chains, followed by proteolytic digestion and MS analysis to identify the cross-linked peptides and the specific linked residues. nih.govresearchgate.net Although direct applications of cross-linking mass spectrometry to this compound as a target or cross-linker were not found in the provided search results, the technique's capability to capture spatial constraints between amino acids is a valuable tool in structural biology and peptide interaction studies in general. nih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 137276 |

| L-alanyl-L-valine | 439440 |

| L-alanyl-L-alanine | 73468 |

| L-valine | 6287 |

| L-alanine | 595 |

| Glycyl-L-α-alanine | 439330 |

| L-α-alanyl-L-α-alanine | 73468 |

| L-serine | 5953 |

| L-threonine | 6285 |

| L-phenylalanine | 614 |

| L-tyrosine | 145742 |

| L-tryptophan | 6305 |

| L-methionine | 6137 |

| DL-methionine | 6085 |

| L-lysine | 5962 |

| L-valyl-L-alanine | 74140 |

| L-valyl-glycine | 439336 |

| Alanine (B10760859) anhydride | 10780 |

Data Tables

Based on the search results, specific quantitative data suitable for comprehensive interactive tables for each spectroscopic method applied directly to this compound was limited in the provided snippets. However, the sublimation enthalpy data for Ala-Val (DL-α-alanyl-DL-α-valine) from EI-MS studies is a relevant finding.

Here is a representation of that finding:

| Dipeptide | Sublimation Enthalpy (ΔsH°) | Method | Reference |

|---|---|---|---|

| DL-α-alanyl-DL-α-valine (Ala-Val) | Determined (Value not explicitly provided in snippet) | Electron Ionization Mass Spectrometry + Knudsen Effusion | researchgate.netresearchgate.net |

| Glycyl-L-α-alanine (Gly-Ala) | Determined (Value not explicitly provided in snippet) | Electron Ionization Mass Spectrometry + Knudsen Effusion | researchgate.netresearchgate.net |

| L-α-alanyl-L-α-alanine (Ala-Ala) | (118 ± 8) kJ mol⁻¹ (for L-Ala-L-Ala) | Various (Cited in researchgate.net) | researchgate.net |

Note: The exact determined values for this compound and glycyl-L-α-alanine were not explicitly present in the provided snippets, only that they were determined using the specified method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful technique for investigating the conformation and dynamics of molecules in solution nih.gov. For peptides like this compound, NMR can provide insights into the preferred solution-state conformations by analyzing chemical shifts, coupling constants, and relaxation parameters nih.govnih.gov. Chemical shifts are particularly sensitive to the local electronic environment of nuclei and can vary significantly depending on the conformation nih.gov. Coupling constants, such as 3J couplings, provide information about the dihedral angles of the peptide backbone, which are crucial for defining conformation researchgate.net.

Studies on peptides containing alanine and valine residues have utilized NMR to understand their conformational preferences in solution. For instance, research on alanine-based peptides has shown that NMR, in combination with other spectroscopic methods, can help determine the distribution of conformations, including polyproline II, beta-strand, and helical structures researchgate.net. While specific detailed NMR data for this compound in solution were not extensively found in the search results, studies on related dipeptides and peptides containing alanine and valine demonstrate the applicability of NMR in elucidating their solution-state behavior and conformational ensembles researchgate.netacs.orgpsu.edu. The interpretation of NMR data, such as H-H scalar couplings, can suggest the prevalence of certain conformations, like those along the beta-ppII transition acs.org.

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction studies are essential techniques for determining the precise three-dimensional structure of molecules in the crystalline state escholarship.org. For this compound, these methods can reveal the arrangement of molecules in the crystal lattice, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds researchgate.net.

Crystalline State Structural Determination

The crystalline structure of amino acids and peptides is typically characterized by zwitterionic molecules linked by NH...O hydrogen bonds, often forming head-to-tail chains researchgate.net. X-ray diffraction of single crystals can provide atomic-level details of the molecular structure and packing iphy.ac.cn. While specific crystallographic data (like unit cell parameters and space group) for this compound were not directly found, studies on related compounds like DL-valine (B559544) and DL-alanine (B559559) provide context for the expected structural features of a racemic dipeptide crystal iphy.ac.cnnih.govresearchgate.net. For example, the crystal structure of DL-valine has been refined as triclinic with space group P¯1 iphy.ac.cn. These studies highlight how X-ray diffraction can resolve ambiguities and provide validation for structural models .

Polymorphism and Crystal Habit Investigations

Polymorphism refers to the ability of a substance to exist in multiple crystalline forms, each with a distinct crystal structure and physical properties researchgate.net. Crystal habit describes the external shape of a crystal. Investigations into polymorphism and crystal habit are important for understanding the crystallization behavior of compounds like this compound nih.govontosight.ai.

While no polymorphs have been described for the crystal structures of L- and DL-alanine at ambient pressure researchgate.net, studies on other amino acids like glycine (B1666218) have shown the existence of different polymorphic forms (α, β, and γ) with varying stabilities and crystallization conditions researchgate.net. The crystallization of DL-alanine from different solutions can result in different morphologies, such as needle-like crystals, and studies using techniques like X-ray diffraction and scanning electron microscopy can characterize these forms researchgate.net. Although direct information on the polymorphism of this compound was not found, research on related amino acids and dipeptides suggests that crystallization conditions can influence the resulting crystal form and habit, which can be investigated using X-ray diffraction and other techniques researchgate.net.

Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure of optically active molecules, particularly peptides and proteins, in solution researchgate.netlibretexts.org. CD measures the differential absorption of left and right circularly polarized light by a sample researchgate.net. The far-UV CD spectrum (170-250 nm) is particularly sensitive to the conformation of the peptide backbone researchgate.net.

Specific secondary structures, such as alpha-helices and beta-sheets, exhibit characteristic CD spectral patterns researchgate.netlibretexts.org. Alpha-helical conformations typically show negative bands at approximately 208 nm and 222 nm, and a positive band around 190-193 nm researchgate.netlibretexts.org. Beta-sheet structures often display a negative band around 218 nm and a positive band near 195 nm libretexts.org. Disordered or random coil structures generally produce a negative CD band around 197-200 nm researchgate.net.

For a dipeptide like this compound, which contains both D and L isomers, the CD spectrum would reflect the sum of the contributions from the individual stereoisomers present in solution. While the search results did not provide specific CD spectra for this compound, studies on other peptides containing alanine and valine demonstrate the use of CD spectroscopy to probe their conformational preferences in solution researchgate.netuark.edu. CD studies can indicate the presence of ordered structures, such as beta-bends or helical-like conformations, particularly in hydrogen bond promoting solvents uark.edu. The temperature dependence of CD spectra can also provide information about conformational transitions researchgate.net.

Stereochemical Aspects and Chiral Analysis of Dl Alanyl Dl Valine

Enantiomeric and Diastereomeric Considerations

The stereochemical complexity of dl-Alanyl-dl-Valine (B162794) arises from the chirality of the individual amino acids, Alanine (B10760859) and Valine, and their arrangement within the dipeptide structure.

Chirality at the Amino Acid Constituents (D-Alanine, D-Valine, L-Alanine, L-Valine)

Chirality is a geometric property where a molecule cannot be superposed on its mirror image. wikipedia.org Amino acids, with the exception of glycine (B1666218), possess a chiral alpha-carbon atom bonded to four distinct groups: an amino group, a carboxyl group, a hydrogen atom, and a unique side chain. wikipedia.orgvedantu.com This tetrahedral arrangement at the alpha-carbon gives rise to two possible stereoisomers, designated as L and D forms. wikipedia.org

Alanine (Ala) is a chiral amino acid with a methyl group as its side chain. It exists as L-Alanine and D-Alanine enantiomers. wikipedia.orgresearchgate.net Valine (Val) is also a chiral amino acid, featuring an isopropyl group as its side chain, and exists as L-Valine and D-Valine enantiomers. vedantu.comrsc.orgrsc.org The L-enantiomers of amino acids are the predominant forms found in naturally occurring proteins and peptides. researchgate.net The configuration at the alpha-carbon in amino acids like Valine can even influence the chirality associated with the carboxylic group. nih.gov

Stereoisomeric Forms of the Dipeptide System

A dipeptide formed from two different chiral amino acids, such as Alanyl-Valine, can exist as four possible stereoisomers. These stereoisomers are combinations of the L and D forms of each amino acid. For Alanyl-Valine, the four potential stereoisomers are:

L-Alanyl-L-Valine (B112474) (L-Ala-L-Val)

D-Alanyl-D-Valine (D-Ala-D-Val)

L-Alanyl-D-Valine (L-Ala-D-Val)

D-Alanyl-L-Valine (D-Ala-L-Val)

The term "this compound" typically refers to a mixture containing all four of these stereoisomeric forms. L-Alanyl-L-Valine, specifically, is a dipeptide composed of L-alanine and L-valine residues. nih.govontosight.ai In such a mixture, L-Ala-L-Val and D-Ala-D-Val are an enantiomeric pair, while L-Ala-D-Val and D-Ala-L-Val are another enantiomeric pair. The relationship between these two pairs is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties, which is fundamental to their chromatographic separation. vedantu.com Studies investigating the gas-chromatographic separation of dipeptide stereoisomers, including DL-Ala-DL-Val, have shown that this mixture can yield multiple peaks, indicating the separation of at least some of these stereoisomeric forms. uni-giessen.de

Chromatographic Enantioseparation Methodologies

The separation and analysis of the stereoisomers of this compound require specialized chromatographic techniques capable of distinguishing between molecules based on their stereochemistry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when employing chiral stationary phases or coupled with chemical derivatization, are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC with chiral stationary phases (CSPs) is a widely used technique for the direct enantioseparation of chiral compounds, including amino acids and dipeptides. rsc.orgrsc.orgcapes.gov.brnih.govchemistrydocs.comoup.comphenomenex.commst.edumdpi.comwindows.net CSPs are designed to interact differently with the individual stereoisomers, leading to their separation based on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. phenomenex.comwindows.net

Ligand exchange chromatography is a common mode for separating amino acids and small peptides using CSPs. phenomenex.comwindows.net Chirex phase 3126, which utilizes a D-penicillamine ligand complexed with a copper ion adsorbed onto a reversed-phase packing, is an example of a CSP effective for the direct resolution of underivatized chiral amino acids and dipeptides. phenomenex.comwindows.net This method relies on the formation of reversible diastereomeric metal complexes between the chiral selector and the chiral solute. phenomenex.com The stereochemistry of the solute influences the stability of these complexes, thus determining the elution order. phenomenex.comwindows.net Reversed-phase HPLC using a chiral copper-L-proline complex in the mobile phase has also been shown to resolve alpha-amino acids. nih.gov Other types of CSPs, including those based on amino acid amides or utilizing π-donor/π-acceptor interactions, have also been developed and applied to chiral separations. chemistrydocs.com

Gas Chromatography (GC) with Chiral Polysiloxane Columns

Gas chromatography (GC) is another powerful technique for separating volatile or semi-volatile chiral compounds, often after derivatization to increase volatility. capes.gov.brnih.govresearchgate.netresearchgate.net Chiral stationary phases for GC are typically based on modified polysiloxanes or cyclodextrins, incorporating chiral selectors that can interact stereoselectively with the analytes. researchgate.netresearchgate.net

Chirasil-Val is a well-established chiral stationary phase for GC, where a chiral selector (based on valine) is anchored to a polysiloxane backbone. capes.gov.brnih.govresearchgate.netresearchgate.net This phase has been successfully applied to the enantiomeric separation of derivatized amino acids, including alanine and valine analogues. capes.gov.brnih.gov While GC with chiral phases can be used for dipeptide analysis, the separation of dipeptide stereoisomers by GC can be challenging. Studies have shown that derivatized stereoisomers of DL-Ala-DL-Val can produce multiple peaks on GC, although the complete resolution and elution order of all four stereoisomers may require specific column chemistries and conditions. uni-giessen.de

Diastereomer Separation by Chemical Derivatization

An indirect approach to chiral separation involves chemically reacting the enantiomers with a chiral derivatizing agent to form diastereomers. oup.commst.eduresearchgate.netresearchgate.netresearchgate.net Since diastereomers have different physical properties, they can often be separated using conventional achiral chromatographic methods, such as reversed-phase HPLC or standard GC columns. vedantu.comresearchgate.net

For amino acids and peptides, various chiral derivatization reagents have been employed, including ortho-phthalaldehyde (OPA) in combination with a chiral thiol, 9-fluorenylmethoxycarbonyl chloride (FMOC), and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). rsc.orgoup.commst.eduresearchgate.netresearchgate.net Derivatization of a mixture of this compound with a chiral reagent, for instance, an L-configured reagent, would convert the four stereoisomers (L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, D-Ala-L-Val) into a set of diastereomeric derivatives. For example, using an L-chiral derivatizing agent (X-L), the resulting derivatives would be X-L-Ala-L-Val, X-L-D-Ala-D-Val, X-L-L-Ala-D-Val, and X-L-D-Ala-L-Val. These diastereomers can then be separated on a standard achiral stationary phase.

For instance, derivatization of amino acids with FMOC-L-alanyl N-carboxyanhydride (NCA) can produce diastereomeric N-protected dipeptides that are separable by reversed-phase HPLC on an octylsilica stationary phase. oup.com Similarly, Marfey's reagent (L-FDAA) reacts with amino acids to form diastereomers that can be separated by LC-MS/MS on reversed-phase columns. researchgate.net This derivatization strategy is valuable for analyzing the enantiomeric composition of amino acids and, by extension, the stereoisomeric composition of dipeptides like this compound after hydrolysis or by derivatizing the dipeptide itself if suitable methods are developed.

Enantiomer-Specific Isotope Analysis (ESIA) for Origin Delineation

Enantiomer-Specific Isotope Analysis (ESIA) is a powerful analytical technique used to determine the isotopic composition of individual enantiomers within a chiral compound. This method can provide insights into the origins of organic molecules, differentiating between biotic and abiotic synthesis pathways. Studies have applied ESIA to amino acids like alanine and valine to delineate their origins.

Research utilizing gas chromatography/combustion/isotope ratio mass spectrometry has been developed to determine the compound-specific nitrogen isotope compositions of individual amino acid enantiomers. aimspress.com This involves novel derivatization techniques using optically active reagents, which allows for chromatographic chiral separation without the need for chiral stationary-phase columns and enables switching the elution order of diastereomers. aimspress.com Applying this method to cultured bacteria revealed that the nitrogen isotopic difference between D- and L-alanine tended to show 15N-depletion in D-alanine, suggesting that enzymatic pathways involved in bacterial cell wall synthesis contribute to this isotopic heterogeneity. aimspress.comajinomoto.com In contrast, racemic alanine produced through chemical synthesis showed homogeneous isotopic components for each enantiomer. ajinomoto.com Such ESIA methods are considered useful for determining the origins of chirality in biogenic and abiogenic processes and are applicable to enantiomer studies. ajinomoto.com

While ESIA has been successfully applied to individual chiral amino acids like alanine and valine, specific research detailing the application of Enantiomer-Specific Isotope Analysis directly to this compound for origin delineation was not found in the consulted literature. The principles and methods developed for amino acids, however, lay the groundwork for potential future investigations into the origin of this specific dipeptide through isotopic analysis of its constituent enantiomers.

Impact of Chirality on Biological Activity and Recognition

Chirality plays a fundamental role in biological systems, as many biomolecules, including amino acids and peptides, are chiral. The biological activity and recognition of these molecules are often highly dependent on their specific stereochemistry. Proteins, for instance, are predominantly composed of L-amino acids, and their precise three-dimensional structures and functions are dictated by this inherent chirality. asm.orgbiopharmaspec.com While L-amino acids are the primary building blocks of proteins, D-amino acids are also found in nature and can perform important biological roles, such as in bacterial cell walls and some peptides. asm.org

The difference in stereochemistry between enantiomers can lead to distinct interactions with other chiral molecules in biological environments, such as enzymes, receptors, and transport proteins. This chiral recognition is crucial for processes ranging from substrate binding to signal transduction. For example, studies on phosphonopeptides, which are analogs of dipeptides, have demonstrated that antibacterial activity can be dependent on the stereochemistry of the constituent amino acids. In one case, an L-Ala-L-Ala analog showed activity, while dipeptides with D-stereochemistry at either position were inactive, suggesting a requirement for L stereochemistry for that particular activity. Another acylation model using acetyl-D-L valine also yielded results suggesting differences in interaction based on stereochemistry. [Search result 6, previous turn] The incorporation of D-amino acids into peptides can also influence their properties, such as increasing resistance to enzymatic degradation. asm.org

Thermodynamic Investigations of Dl Alanyl Dl Valine and Analogues

Enthalpy of Solution and Formation Studies

Studies have investigated the enthalpies of solution of dl-Alanyl-dl-valine (B162794) in various aqueous solutions. Research published in Thermochimica Acta in 2009 focused on the enthalpies of solution of this compound in aqueous solutions of amides at 298.15 K. axeleratio.com These studies contribute to understanding the dissolution behavior and associated energy changes of this dipeptide in different solvent environments. While the specific enthalpy of formation for crystalline this compound was not explicitly found in the search results, related work on the thermochemistry of heteroatomic compounds, including amino acids and some peptides, discusses the analysis and calculation of thermodynamic functions such as the heat of formation in condensed and gaseous phases. researchgate.net The heat of dissolution of amino acids in aqueous solution can be virtually independent of dilution at great dilutions. researchgate.net

Sublimation Enthalpy Determinations and Correlation Models

The determination of sublimation enthalpy provides insight into the energy required to transition a substance directly from the solid to the gaseous phase. While a direct sublimation enthalpy value for this compound was not found in the immediate search results, research exists on determining enthalpies of vaporization and sublimation for various compounds, including through techniques like Calvet microcalorimetry. axeleratio.com Correlation models are often employed in thermochemistry to estimate thermodynamic properties, though specific models applied to the sublimation enthalpy of this compound were not detailed in the provided snippets.

Thermodynamics of Intermolecular Interactions in Solution

The thermodynamic behavior of this compound in solution is significantly influenced by intermolecular interactions. Studies utilizing physicochemical approaches, such as density, viscosity, refractive index, conductance, and surface tension measurements, are employed to analyze the mode and strength of interactions between solutes and solvents in aqueous solutions. researchgate.net These methods help in understanding solute-solvent and solute-solute interactions. researchgate.net Parameters like apparent molar volume, partial molar volume at infinite dilution, and viscosity B-coefficient are calculated to interpret these interactions. researchgate.netresearchgate.net Intermolecular interactions, including ionic, dipole-dipole, and dipole-induced dipole attractions, play a key role in the thermodynamics of liquid mixtures. researchgate.net Research on related amino acids and peptides in aqueous solutions of various co-solutes provides a broader context for understanding the types of interactions that may involve this compound. researchgate.netresearchgate.net

Acid-Base Equilibria and Protolytic Dissociation

Dipeptides like this compound contain amino and carboxyl groups, allowing them to participate in acid-base equilibria and undergo protolytic dissociation in solution. While specific data on the acid-base equilibria and protolytic dissociation constants for this compound were not located in the search results, the general principles of acid-base chemistry apply to such molecules. The dissociation behavior is dependent on the pH of the solution, with the molecule existing in different ionic forms (zwitterionic, cationic, or anionic) depending on the protonation state of its functional groups.

Thermal Stability of Clathrates and Inclusion Compounds

Information specifically on the thermal stability of clathrates and inclusion compounds formed by this compound was not found in the provided search results. Research in this area would typically involve investigating the thermal decomposition or phase transitions of solid forms of the dipeptide when incorporated into host structures.

Interactions and Complexation Chemistry of Dl Alanyl Dl Valine

Interaction with Micellar Systems Simulating Biological Membranes

The interaction of dipeptides, including dl-Alanyl-dl-valine (B162794), with micellar solutions of surfactants has been investigated to understand their behavior in environments mimicking biological membranes. Micelles, such as those formed by sodium dodecyl sulfate (B86663) (SDS), are used as models for membrane environments. scholaris.canih.gov

Studies have shown that the interaction of zwitterionic dipeptides with anionic micelles like SDS can involve electrostatic forces and hydrogen bonding between the amino group of the peptide and the sulfo-groups of the surfactant. researchgate.net The nature of the interaction, whether endothermic or exothermic, can be influenced by the structure and hydrophobic properties of the dipeptides. For instance, the interaction of α-L-alanyl-α-L-alanine with SDS micelles is accompanied by endothermic effects, while β-alanyl-β-alanine shows exothermic characteristics, attributed to differences in branching and hydrophobicity. researchgate.net While dl-α-alanyl-dl-valine exists in a neutral solution primarily in the zwitterionic form, its interaction energy with SDS micelles has also been studied. researchgate.netisc-ras.ruresearchgate.net

Ternary Complex Formation Equilibria with Metal Ions (e.g., Cu(II))

This compound can participate in the formation of ternary complexes with metal ions. Research has explored the complexation equilibria of Cu(II) with dipeptides, including those containing valine. isroset.orgjusst.orgniscpr.res.in These studies often involve potentiometric titrations to determine the stoichiometry and stability constants of the formed complexes. isroset.orgjusst.orgniscpr.res.in

In ternary systems involving Cu(II), a primary ligand (such as a tetradentate or tridentate Schiff base) and a secondary ligand (like a dipeptide), ternary complexes are formed through simultaneous reactions. isroset.orgjusst.org The stability constants of these ternary complexes, as well as corresponding binary complexes, are determined under specific experimental conditions, including solvent composition and ionic strength. isroset.orgjusst.org The formation of ternary complexes can be confirmed by analyzing potentiometric titration curves, where the mixed ligand curve deviates from theoretical composite curves. jusst.org The concentration of ternary species typically increases with pH, reaching a maximum within a certain pH range, indicating significant complex formation. jusst.orgijsdr.org

Sorption Properties and Interaction with Organic Vapors

The interaction of dipeptides like l-alanyl-l-valine (B112474) (a stereoisomer of this compound) with organic vapors has been investigated to understand their sorption properties and the formation of inclusion compounds (clathrates). rsc.orgkpfu.ruresearchgate.net These studies highlight the influence of the amino acid sequence on the sorption capacity and the thermal stability of the resulting clathrates. rsc.orgkpfu.ruresearchgate.net

Research using techniques like quartz crystal microbalance (QCM-sensor) has measured the sorption of organic vapors and water by dipeptide layers. kpfu.ru The composition of the clathrates, expressed as the mole ratio of guest (organic vapor) to host (dipeptide), provides insight into the interaction. kpfu.ru While the sorption capacity can vary depending on the organic compound, the thermal stability of the clathrates formed with l-alanyl-l-valine has been reported to be higher compared to those formed with l-valyl-l-alanine for most studied compounds. rsc.orgkpfu.ruresearchgate.net The ability of the guest molecule to form hydrogen bonds with the dipeptide or achieve effective packing in the solid phase can contribute to higher sorption capacity. kpfu.ru

Influence on Micelle Size and Behavior

The presence of dipeptides in micellar solutions can influence the characteristics of the micelles, including their size and ζ-potential. Additives of zwitterionic dipeptides can lead to the compensation of the negative charge of anionic micelles and a decrease in their size. researchgate.netresearchgate.net

Studies have examined the change in the average diameter of micelles in the presence of dipeptides like dl-α-alanyl-dl-α-valine. researchgate.net The concentration of the dipeptide can affect the micelle size, with different behaviors observed at low versus high concentrations depending on the specific dipeptide. researchgate.net The interaction of peptides with micelles can result in the diminution of the average number of peptide-water hydrogen bonds and the formation of hydrogen bonds with the surfactant molecules. researchgate.net

Computational Modeling and Simulation Studies of Dl Alanyl Dl Valine

Molecular Orbital Calculations (Ab Initio, DFT) for Conformation and Spectral Predictions

Molecular orbital calculations, including ab initio and Density Functional Theory (DFT) methods, are valuable tools for investigating the conformational landscape and predicting the spectral properties of molecules such as dipeptides. These methods can determine stable conformers and calculate associated energies, as well as simulate vibrational spectra like infrared (IR) and Raman.

Studies on related dipeptides, such as alanine (B10760859) dipeptide, have utilized high-level ab initio electronic structure theory and DFT to calculate conformations and generate Ramachandran plots. researchgate.net These calculations can identify various low-energy conformers and analyze the intramolecular interactions, such as hydrogen bonds (N−H···O, N−H···N, and C−H···O), that contribute to their stability. researchgate.netresearchgate.net DFT calculations, often combined with specific basis sets, have been applied to determine molecular geometries, vibrational frequencies, and intensities of vibrational bands for peptides, showing good agreement with experimental data. researchgate.net The predicted vibrational spectra can serve as a basis for interpreting experimental IR and Raman spectra, helping to identify the prevalent conformations in different environments. researchgate.netacs.org

Molecular Dynamics (MD) Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations are employed to study the structural dynamics and conformational changes of molecules over time. For dipeptides like dl-alanyl-dl-valine (B162794), MD simulations can provide insights into their flexibility, how they sample different conformations in various environments (e.g., water), and the transitions between these states.

MD simulations utilize force fields that define the potential energy function based on interactions between atoms, derived from experimental data and quantum mechanical calculations. acs.org These simulations can reveal the dynamic behavior of peptides, including the fluctuations of their backbone and side chains. lasalle.mx Studies on other peptides have shown that MD simulations can differentiate between structural stability and residue fluctuation, providing a dynamic description of molecular processes. lasalle.mxresearchgate.net While challenges exist in accurately reproducing experimental conformational distributions for some amino acid residues using certain force fields, ongoing developments aim to improve the agreement between simulated and experimental data. acs.orgnih.gov

Docking Studies for Binding Interactions

Molecular docking studies are computational techniques used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor molecule (e.g., a protein). This method explores different conformations of the ligand within the binding site of the receptor and estimates the binding energy. mdpi.com

Docking studies are valuable in understanding the potential interactions of dipeptides with biological targets. They can identify key residues in the receptor that interact with the dipeptide through various forces, including hydrogen bonds and van der Waals interactions. mdpi.comresearchgate.netnih.gov The output of docking studies often includes binding scores or estimated binding energies, which can be used to rank different binding poses or compare the potential affinity of different ligands for a receptor. mdpi.comtjnpr.org These studies provide a static view of the interaction, representing a likely binding pose. nih.gov

Prediction of Pharmacokinetic Profiles (ADMET) through In Silico Analysis

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational methods to estimate the pharmacokinetic and toxicological properties of a compound. This is a crucial step in early-stage research to assess the drug-likeness and potential in vivo behavior of a molecule. cnr.itnih.gov

These predictions are based on the chemical structure of the compound and utilize various algorithms and models trained on existing data. nih.govmdpi.com In silico ADMET analysis can provide estimations for properties such as oral absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. tjnpr.orgnih.gov While these are predictive models, they help in prioritizing compounds with more favorable profiles for further experimental investigation, potentially reducing the time and cost associated with drug discovery. tjnpr.orgcnr.itmdpi.com

Ramachandran Map Analysis for Conformational Space

The Ramachandran map is a graphical representation that plots the dihedral angles (phi, φ and psi, ψ) of the backbone of amino acid residues in a peptide or protein. It illustrates the sterically allowed and energetically favorable conformational space for these angles. researchgate.netnih.govrsc.org

For dipeptides like this compound, Ramachandran map analysis, often derived from computational methods like ab initio calculations, DFT, or MD simulations, helps in understanding the accessible conformations of the alanine and valine residues within the dipeptide context. nih.govresearchgate.net Studies have shown that the conformational preferences of amino acid residues, as depicted in Ramachandran plots, can be influenced by the side chain and interactions with the environment, such as water. acs.orgnih.govmdpi.com While classical models based purely on steric exclusion predict a larger allowed space, experimental and more advanced computational studies often reveal a more restricted sampling of the conformational space, with preferences for certain regions corresponding to common secondary structures like beta-strands and polyproline II helices. researchgate.netnih.govrsc.org

Structure-Property Correlation Models for Thermodynamic Predictions

Structure-property correlation models aim to establish relationships between the structural features of a molecule and its physicochemical or thermodynamic properties. For dipeptides, these models can be used to predict properties such as sublimation enthalpies, solubility, and interaction enthalpies in solution based on their molecular structure and descriptors. ontosight.airesearchgate.netacs.org

These models often utilize computational descriptors that capture aspects of the molecule's geometry, electronic characteristics, and intermolecular interactions. researchgate.netfrontiersin.org By correlating these descriptors with experimentally determined or calculated thermodynamic properties of a series of related compounds, predictive models can be developed. researchgate.netfrontiersin.org Studies on amino acids and dipeptides have employed such models to estimate thermodynamic properties like enthalpies of sublimation and dissolution, showing that these properties can be influenced by factors such as the size and nature of side chains and interactions with the solvent. researchgate.netacs.orgresearchgate.net Thermodynamics-based theoretical derivations have also been used to construct linear free energy relationships for predicting various molecular properties. frontiersin.org

Biological and Biochemical Roles of Dl Alanyl Dl Valine

Role as a Building Block in Peptide and Protein Synthesis

Amino acids are the fundamental building blocks of proteins, and dipeptides like dl-alanyl-dl-valine (B162794) can serve as a source of these constituent amino acids bachem.com. While protein synthesis primarily utilizes individual amino acids, dipeptides can be transported into cells and subsequently hydrolyzed to release free amino acids, which then become available for incorporation into newly synthesized proteins bachem.com. Research indicates that peptide-bound amino acids can supplement the supply of free amino acids for protein synthesis mdpi.com. Specifically, studies on bovine mammary epithelial cells have shown that peptide transporters play a vital role in the uptake of intact small peptides, which can then contribute to milk protein synthesis mdpi.com.

Involvement in Amino Acid Transport and Metabolism

Dipeptides can be absorbed and transported across biological membranes by specific peptide transporters, such as PepT1 in the intestinal epithelium and PepT2 in the renal tubules bachem.com. These transporters facilitate the uptake of di- and tripeptides into cells bachem.com. Once inside the cell, dipeptides can be hydrolyzed by intracellular peptidases, releasing the free amino acids bachem.com. These free amino acids can then enter various metabolic pathways, including those related to energy production or the synthesis of other biomolecules aimspress.com. Studies on valine, one of the constituent amino acids of this compound, highlight its role in muscle metabolism and its potential function in amino acid translocation between neuronal and astrocytic compartments nih.gov. Branched-chain amino acids, including valine, are transported by systems like System L and can influence the transport rates of other amino acids vt.edu. Dysregulated levels of branched-chain amino acids have also been correlated with metabolic conditions like type 2 diabetes frontiersin.org.

Enzymatic Degradation and Stability in Biological Systems

The degradation of dipeptides like this compound in biological systems is primarily carried out by peptidases (also known as dipeptidases) bachem.comebi.ac.uk. These enzymes cleave the peptide bond, releasing the free amino acids. The stability of dipeptides can be influenced by their structure and the presence of specific enzymes researchgate.net. For instance, the presence of D-amino acids in a peptide sequence can increase its resistance to proteolysis biopharmaspec.com. D-alanyl-D-alanine dipeptidases, such as VanX found in Enterococcus faecalis, are known to hydrolyze D-Ala-D-Ala, a key component in bacterial cell wall synthesis ebi.ac.uknih.gov. Research on aminoacylases from microorganisms like Aspergillus oryzae has also shown dipeptidase activity, capable of splitting various dipeptides tandfonline.com. The rate of enzymatic hydrolysis can be influenced by factors such as pH and temperature researchgate.net.

Regulation of Physiological Functions and Potential as Biomarkers

Dipeptides can exhibit biological activities beyond simply serving as amino acid sources bachem.comresearchgate.net. While specific physiological functions of this compound are not extensively documented, dipeptides in general have been implicated in various processes, including acting as signaling molecules and influencing metabolic pathways frontiersin.orgacs.org. Some dipeptides have been studied for potential applications in medical and nutritional fields ontosight.ai. D-amino acids, which are present in this compound, have been reported to act as regulators of physiological function and have been explored as potential biomarkers for various conditions aimspress.commdpi.comresearchgate.net. Imbalances in amino acid levels, including branched-chain amino acids like valine, have been observed in various diseases aimspress.com.

Influence on Microbial Growth and Biofilm Formation

Amino acids and peptides play important roles in microbial metabolism, growth, and biofilm formation mdpi.com. D-amino acids, in particular, have been shown to influence microbial growth and are potent agents for dispersing and inhibiting biofilm formation mdpi.comresearchgate.netmdpi.comnih.gov.

Impact on Bacterial Cell Wall Biosynthesis (e.g., Peptidoglycan)

D-amino acids are crucial components of bacterial cell walls, specifically in the peptidoglycan layer aimspress.comresearchgate.netdiva-portal.org. D-alanyl-D-alanine is a key structure in the biosynthesis of peptidoglycans nih.govresearchgate.net. The incorporation of D-amino acids, including D-alanine, into the peptidoglycan structure is essential for maintaining cell wall integrity diva-portal.org. Enzymes like alanine (B10760859) racemase and D-alanine-D-alanine ligase are involved in the metabolic pathway that produces D-alanyl-D-alanine for cell wall synthesis nih.govresearchgate.net. Interference with this pathway, for example, by targeting these enzymes, can lead to bacterial cell wall defects and inhibit growth nih.govresearchgate.net. The terminal D-alanyl-D-alanine residues in peptidoglycan precursors are also targets for certain antibiotics like vancomycin (B549263) nih.govresearchgate.netresearchgate.net.

Modulation of Biofilm Dispersal and Inhibition

D-amino acids have demonstrated the ability to inhibit the formation of microbial biofilms and promote their dispersal mdpi.commdpi.comgla.ac.ukresearchgate.net. The mechanism for biofilm dispersal by D-amino acids can involve their incorporation into the peptidoglycan of the bacterial cell wall, disrupting the normal amino acid sequence and leading to the release of structural components like amyloid fibers mdpi.commdpi.com. Mixtures of D-amino acids have been shown to be effective in dispersing biofilms formed by various bacteria mdpi.com. Inhibition of bacterial growth and biofilm formation has been observed by blocking D-alanine metabolism, which is essential for the synthesis of D-alanyl-D-alanine, a key component of the bacterial cell wall nih.govresearchgate.net. Targeting enzymes involved in D-alanylation of teichoic acids has also shown potential in inhibiting and eradicating biofilms nih.gov.

Induction of Operons in Pathogenic Bacteria (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa, an opportunistic pathogen, preferentially utilizes low-energy organic acids, including amino acids like alanine, over high-energy sugars such as glucose. microbialcell.com The catabolism of alanine in P. aeruginosa involves the dad locus, which encodes key enzymes in this pathway. microbialcell.com The dad operon, containing the dadA and dadX genes, is responsible for the catabolism of L-alanine. nih.gov This operon can be induced by L-alanine, D-alanine, and L-valine, with the transcriptional regulator Lrp playing a role in this induction. nih.gov

Research indicates that the dadA and dadX genes are arranged in an operon and are necessary for L-alanine catabolism. nih.gov The induction of the dad operon by L-alanine, D-alanine, and L-valine is dependent on the transcriptional regulator Lrp. nih.gov Insertional inactivation of lrp significantly reduces β-galactosidase activity in the presence of these inducers, and this activity can be restored by expressing lrp in trans. nih.gov These findings suggest that, unlike in E. coli, Lrp acts as an activator of dad operon transcription in P. aeruginosa, and D-alanine, L-alanine, and L-valine function as coinducers. nih.gov While the specific role of this compound as a dipeptide inducer of operons in P. aeruginosa is not explicitly detailed in the provided search results, the induction of the dad operon by its constituent amino acids, alanine and valine, highlights a potential area for further investigation regarding the dipeptide's influence on bacterial metabolism.

Interaction with Specific Biological Targets

Peptide Transporter (PEPT1, PEPT2) Mediated Transport

Peptide transporters (PepTs), also known as Proton-coupled Oligopeptide Transporters (POTs), are membrane proteins crucial for transporting dipeptides, tripeptides, and peptide-like drugs across biological membranes. mdpi.com In humans, there are four PepT isoforms, with PepT1 (SLC15A1) and PepT2 (SLC15A2) being the most extensively studied and important for drug transport. mdpi.com PepT1 is primarily found in the small intestine, where it facilitates the absorption of dietary dipeptides and tripeptides. mdpi.comguidetopharmacology.org PepT2 is expressed in various tissues, including the kidney, brain, and lung, and plays a role in renal reabsorption of peptides and efflux of compounds in the choroid plexus. mdpi.comguidetopharmacology.orgnih.govnih.gov

Both PepT1 and PepT2 exhibit broad substrate specificities, transporting a wide range of di- and tripeptides. mdpi.comnih.gov PepT1 is characterized as a low-affinity, high-capacity transporter, while PepT2 is a high-affinity, low-capacity transporter. mdpi.comphysiology.orgnih.gov The transport mediated by PepTs is coupled to proton movement and is electrogenic. guidetopharmacology.orgphysiology.org

While direct experimental data on the transport of this compound by PEPT1 and PEPT2 is not explicitly provided in the search results, dipeptides in general are known substrates for these transporters. Studies have shown that PepT1 and PepT2 can transport a variety of dipeptides and peptide-like drugs, with transport efficiency depending on the structural features of the peptide. guidetopharmacology.orgnih.gov Given that this compound is a dipeptide, it is plausible that it could be a substrate for these transporters, although its specific affinity and transport rate would need to be experimentally determined.

Interactions with Collagenase Enzymes

Collagenases are enzymes that degrade collagen, a major component of the extracellular matrix. nih.gov These enzymes play roles in various physiological and pathological processes, including wound healing and tissue remodeling. nih.govijrap.net Bacterial collagenases, such as those from Clostridium histolyticum, are considered virulence factors due to their ability to degrade host collagen. researchgate.netresearchgate.net

Research has explored the interaction of various peptides and peptide derivatives with collagenase enzymes, particularly as potential inhibitors. Studies have investigated the inhibitory effects of synthetic peptides and unusual amino acids on bacterial collagenases and matrix metalloproteinases (MMPs), which are mammalian collagenases. researchgate.netresearchgate.netnih.govacs.org For instance, certain N-phosphonalkyl dipeptides have demonstrated potent inhibitory activity against human lung fibroblast collagenase. nih.gov The interaction between collagenase and collagen is considered a potential target for designing inhibitors of collagen breakdown. open.ac.uk

One study using molecular docking investigated the interaction of this compound from Abrus precatorius with human fibroblast collagenase. ijrap.net The docking results indicated that this compound showed interaction with active site residues of the enzyme, having a Glide score of -3.70 Kcal/mol. ijrap.net This suggests a potential, albeit perhaps moderate, affinity for human fibroblast collagenase based on this computational analysis. Other compounds, such as methylparaben, showed a lower (more favorable) Glide score in the same study, indicating stronger predicted binding. ijrap.net While this provides some indication of interaction, further experimental studies are needed to confirm the inhibitory activity and understand the nature of the interaction between this compound and collagenases.

Applications in Medicinal Chemistry and Peptide Science

Design and Synthesis of Peptide Mimetics and Pseudopeptides

Peptide mimetics and pseudopeptides are compounds that mimic the structure and function of natural peptides but are modified to improve properties such as stability and bioavailability. The application of dl-alanyl-dl-valine (B162794) in this area involves several key modification strategies.

Backbone Modifications (e.g., Urea Moiety)

One approach to creating more stable peptide mimetics is the modification of the peptide backbone. The introduction of a urea moiety in place of an amide bond is a common strategy to confer resistance to enzymatic degradation. While the concept of using urea as an amide bond isostere is established in peptide chemistry, specific studies detailing the synthesis and properties of this compound analogues with a urea moiety in their backbone are not extensively documented in publicly available scientific literature. The theoretical inclusion of a urea linkage in the this compound structure would aim to create a more rigid and proteolytically stable molecule.

Chirality Inversion for Enhanced Properties

The stereochemistry of amino acids plays a crucial role in the biological activity and stability of peptides. The use of D-amino acids, as is present in the "dl" racemic mixture of alanyl-valine, can lead to peptides with enhanced properties. Peptides containing D-amino acids are generally less susceptible to degradation by proteases, which primarily recognize L-amino acid residues. While the principle of chirality inversion is a known strategy for enhancing peptide stability, specific research focusing on the systematic synthesis and comparative analysis of different stereoisomers of alanyl-valine (e.g., L-Ala-D-Val vs. D-Ala-L-Val) to enhance specific therapeutic properties of a parent molecule is not well-documented for this compound itself.

Resistance to Protease Degradation

A significant limitation of using peptides as therapeutic agents is their rapid degradation by proteases in the body. The incorporation of non-natural amino acids or modifications to the peptide backbone are key strategies to overcome this challenge. The presence of D-alanine and D-valine in the this compound structure inherently provides a degree of resistance to proteolysis compared to its L-L counterpart. However, detailed studies quantifying the specific protease resistance of this compound and its various stereoisomers are not readily found in scientific literature. Such studies would be essential to validate its utility as a stable building block for therapeutic peptides.

Prodrug Development Strategies Utilizing Dipeptide Linkages

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. Dipeptides are often used as promoieties to improve the absorption and pharmacokinetic profile of drugs. The general strategy involves linking a drug to a dipeptide, like alanyl-valine, which can then be transported by peptide transporters, such as PEPT1 and PEPT2, found in the intestines and other tissues. Following transport, the dipeptide linker is cleaved by endogenous peptidases, releasing the active drug.

While the use of dipeptides in prodrug design is a well-established concept, specific examples of prodrugs that utilize the this compound dipeptide as a linker are not prominently reported in the scientific literature. The choice of a specific dipeptide linker is often tailored to the drug molecule and the desired targeting and release profile.

Antimicrobial Activity and Potentiation with Antibiotics

Some peptides and their derivatives exhibit intrinsic antimicrobial activity. Research in this area often explores the ability of these compounds to disrupt bacterial cell membranes or interfere with essential cellular processes. There is a lack of specific studies investigating the inherent antimicrobial properties of the simple dipeptide this compound. Furthermore, no significant research has been published on its potential to potentiate the effects of known antibiotics.

Role in Radiation and Chemotherapy Protection